



Boc-Tyr(Me)-OH structure and molecular weight

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Compound of Interest		
Compound Name:	Boc-Tyr(Me)-OH	
Cat. No.:	B558112	Get Quote

An In-Depth Technical Guide on Boc-Tyr(Me)-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental building blocks of peptide synthesis is paramount. This guide provides a detailed overview of N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine, commonly abbreviated as **Boc-Tyr(Me)-OH**. This derivative of the amino acid tyrosine is a crucial reagent in solid-phase peptide synthesis (SPPS) for the incorporation of O-methyltyrosine residues into peptide chains. The presence of the O-methyl group offers unique properties to the resulting peptides, influencing their conformation, receptor binding affinity, and metabolic stability.

Core Molecular Data

The fundamental properties of **Boc-Tyr(Me)-OH** are summarized in the table below, providing a quick reference for experimental design and analysis.

Property	Value	Source
Molecular Formula	C15H21NO5	[1][2]
Molecular Weight	295.33 g/mol	[1][2][3]
Appearance	White to off-white powder	
CAS Number	53267-93-9	_
Synonyms	N-α-tBoc-O-methyl-L- tyrosine, N-α-tBoc-p- methoxy-L-phenylalanine	_

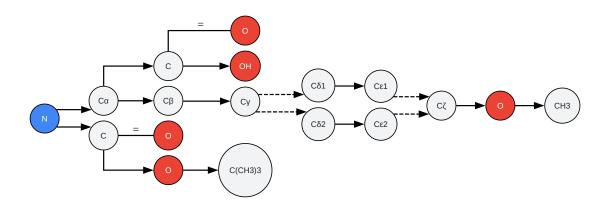


Chemical Structure

The chemical structure of **Boc-Tyr(Me)-OH** is characterized by three key functional components:

- Tyrosine Backbone: The fundamental amino acid structure.
- Boc Protecting Group: A tert-butoxycarbonyl group attached to the alpha-amino group, preventing unwanted reactions during peptide coupling.
- O-Methyl Group: A methyl group ether-linked to the phenolic hydroxyl group of the tyrosine side chain.

Below is a two-dimensional representation of the **Boc-Tyr(Me)-OH** structure, generated using the DOT language.



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Caption: 2D chemical structure of Boc-Tyr(Me)-OH.



Experimental Protocols

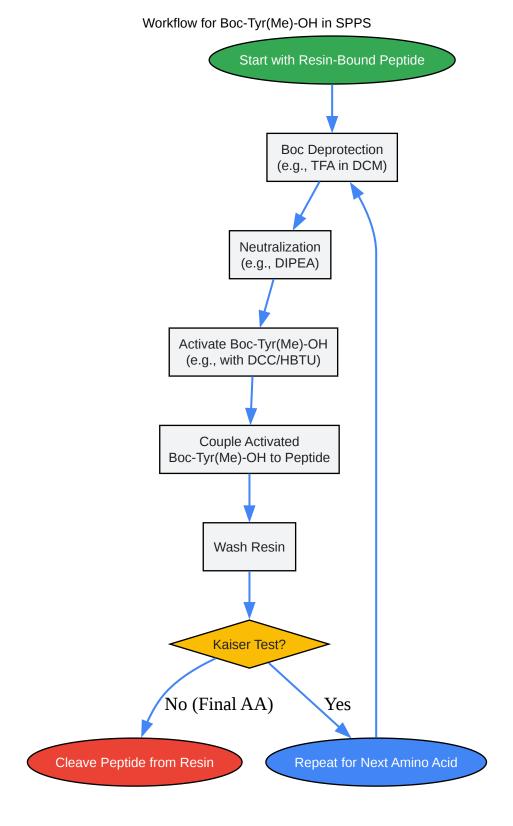
While specific experimental protocols can vary based on the desired peptide sequence and synthesis scale, the general workflow for incorporating **Boc-Tyr(Me)-OH** in Boc solid-phase peptide synthesis (SPPS) follows a well-established cycle.

General Boc SPPS Cycle for Incorporation of Boc-Tyr(Me)-OH

- Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
- Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the free amino group for the next coupling step.
- Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for nucleophilic attack.
- Coupling: Boc-Tyr(Me)-OH is activated using a coupling reagent (e.g.,
 dicyclohexylcarbodiimide (DCC) or HBTU) and then added to the resin. The activated
 carboxylic acid of Boc-Tyr(Me)-OH reacts with the free amino group on the resin-bound
 peptide chain.
- Washing: The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

The logical workflow for utilizing **Boc-Tyr(Me)-OH** in peptide synthesis is depicted in the following diagram.





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Caption: Logical workflow of Boc-SPPS using **Boc-Tyr(Me)-OH**.



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